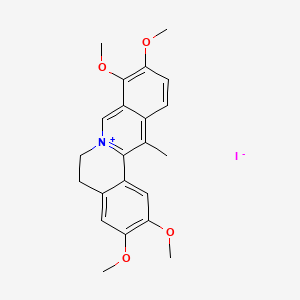
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide: is a complex organic compound belonging to the class of quinolizinium derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and methoxy-substituted benzaldehydes.
Condensation Reaction: The initial step involves a condensation reaction between the isoquinoline derivative and the methoxy-substituted benzaldehyde to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the quinolizinium core structure.
Methylation and Iodination: The final steps involve methylation and iodination to introduce the methyl and iodide groups, respectively, resulting in the formation of the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolizinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolizinium core to its reduced form, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinolizinium derivatives with altered functional groups and oxidation states, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research indicates its potential as a therapeutic agent due to its unique structural properties and biological activity.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydrochloride
- Dehydrocorydaline chloride
- Palmatine chloride
Uniqueness
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide stands out due to its specific substitution pattern and iodide group, which confer unique chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
37553-95-0 |
|---|---|
Molekularformel |
C22H24INO4 |
Molekulargewicht |
493.3 g/mol |
IUPAC-Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C22H24NO4.HI/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NKPKEBCRCDQYEI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


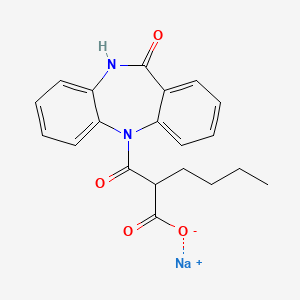


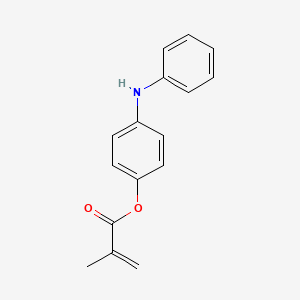
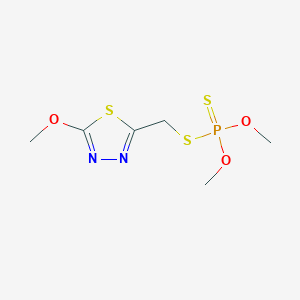
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
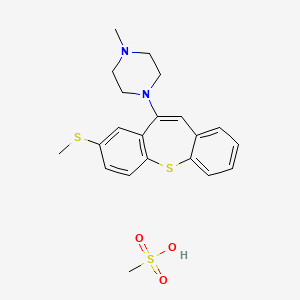
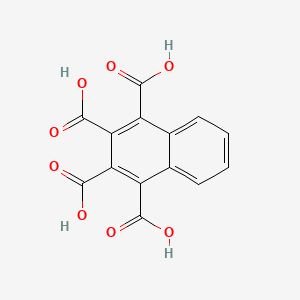
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
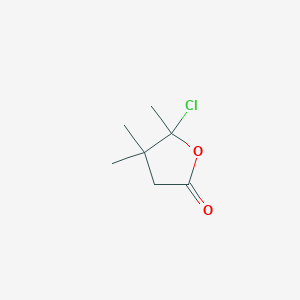


![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
